4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

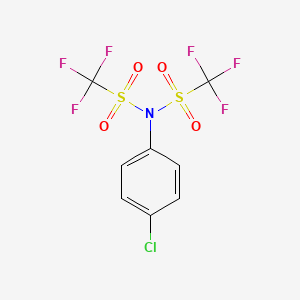

4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline is a useful research compound. Its molecular formula is C8H4ClF6NO4S2 and its molecular weight is 391.68. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Molecular Structure

- 4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline exhibits non-crystallographic twofold symmetry, with its molecular structure revealing C—H⋯O contacts leading to the formation of 12-membered synthons within supramolecular chains. This characteristic is significant in crystallography and molecular structure studies (Boechat et al., 2010).

Formation of Protic Ionic Liquids

- The interaction of triethanolamine with sulfonamides, including this compound, can lead to the formation of protic ionic liquids. Quantum-chemical calculations and spectroscopy confirm the formation of these compounds, which are essential in chemical synthesis and applications (Gruzdev et al., 2018).

Synthesis of Ionic Liquids

- The bis(trifluoromethanesulfonyl)amide anion, derived from this compound, is used in creating room temperature ionic liquids. This anion's structural features significantly influence the ionic liquids' melting point, fluidity, and stability, which are crucial for various industrial applications (Pringle et al., 2003).

Catalysis in Organic Synthesis

- Bismuth(III) trifluoromethanesulfonate, derived from this compound, acts as an efficient catalyst for the regio- and chemoselective ring opening of epoxides in reactions with anilines. This application is significant in organic synthesis for producing high-yield products (Khosropour et al., 2004).

Development of Fluorescent Materials

- Research shows that 2,6-bis(arylsulfonyl)anilines, related to this compound, can be used as fluorescent scaffolds. These compounds exhibit high fluorescence emissions in the solid state due to well-defined intramolecular hydrogen bonds, making them potential candidates for fluorescent probes and materials (Beppu et al., 2014).

Ionic Liquids in Electrochemical Applications

- Ionic liquids containing bis(trifluoromethanesulfonyl)amide anion, a derivative of this compound, are used as electrolytes in lithium-ion batteries. These ionic liquids offer improved thermal stability, ionic conductivity, and electrochemical stability, crucial for enhancing battery performance and safety (Kühnel et al., 2011).

Mechanism of Action

Target of Action

4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline, also known as N-(4-Chlorophenyl) bis-trifluoromethane sulfonimide, is primarily used to install the triflyl group (SO2CF3) in organic compounds . It acts as a transparent strong electron-withdrawing p-type dopant in carbon nanotubes .

Mode of Action

The compound interacts with its targets by acting as a triflating reagent . It is used to convert phenols, amines, and enols into their corresponding triflates . Its behavior is akin to that of triflic anhydride, but milder .

Biochemical Pathways

The compound is involved in the synthesis of amphoteric alpha-boryl aldehydes, enantioselective synthesis of core ring skeleton of leucosceptroids A-D, and stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate . It is also used in the stereoselective sulfoxidation .

Result of Action

The primary result of the action of this compound is the formation of triflates from phenols, amines, and enols . Triflates are important intermediates in organic synthesis, serving as precursors to various other functional groups.

Action Environment

The compound is sensitive to moisture and should be stored in a dark place, sealed, and in a dry environment . The reaction conditions, such as temperature and solvent, can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Future Directions

Bis(trifluoromethanesulfonyl)aniline is used in the industrial production of pesticides, drugs, and dyestuffs . It is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine and is used in the manufacture of pesticides, including pyraclostrobin, anilofos, monolinuron, and chlorphthalim . It is also used in the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D and in steroselective sulfoxidation .

Biochemical Analysis

Biochemical Properties

It is known that the compound is used to install the triflyl group (SO2CF3), a behavior akin to that of triflic anhydride, but milder . The triflyl group is a functional group with the formula R−SO2CF3 and structure R−S(=O)2−CF3 .

Molecular Mechanism

It is known that the compound is used to install the triflyl group (SO2CF3)

Properties

IUPAC Name |

N-(4-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF6NO4S2/c9-5-1-3-6(4-2-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVDFSLIEDFCCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF6NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2485189.png)

![1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B2485200.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2485201.png)

![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2485205.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2485210.png)